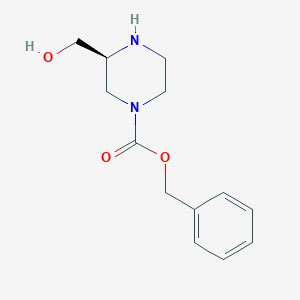

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Descripción general

Descripción

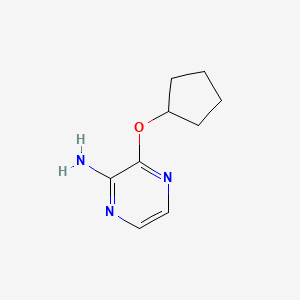

“(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 930837-02-8 . It has a molecular formula of C13H18N2O3 .

Molecular Structure Analysis

The InChI Code for “(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” is 1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” has a molecular weight of 250.3 .Aplicaciones Científicas De Investigación

N-Dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including those similar to (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, have been clinically applied, primarily for treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. This review highlights the disposition, metabolism, and potential pharmacological actions of these metabolites (Caccia, 2007).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone derivative, is undergoing clinical studies for tuberculosis (TB) treatment. The review summarizes findings leading to its development, including the identification of its target, DprE1, involved in mycobacterial cell wall synthesis. This highlights the potential therapeutic application of piperazine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Piperazine Derivatives for Therapeutic Use

Piperazine and its derivatives are significant in drug design, found in various drugs with therapeutic uses ranging from antipsychotic to anticancer and antiviral agents. This patent review describes the molecular designs of piperazine derivatives, showcasing their flexibility as a pharmacophore for the discovery of drug-like elements for various diseases (Rathi et al., 2016).

Anxiolytic-like Activity of Piperazine Derivative

A novel N-cycloalkyl-N-benzoylpiperazine derivative exhibited significant anxiolytic-like activity without affecting locomotor activity or motor coordination. This suggests that modifications in the piperazine structure can lead to promising leads for anxiolytic drugs (Strub et al., 2016).

LC-MS/MS Investigation of Saracatinib Metabolism

Saracatinib, a drug with an N-methyl piperazine group, undergoes metabolism forming reactive intermediates. This study illustrates the importance of understanding the metabolism of compounds like (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate for identifying potential side effects and guiding the development of safer drugs (Attwa et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLJXEXNZWQHBJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B2471216.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471217.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2471218.png)

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2471221.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2471224.png)

![3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2471227.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2471229.png)

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2471230.png)

![tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate](/img/structure/B2471235.png)